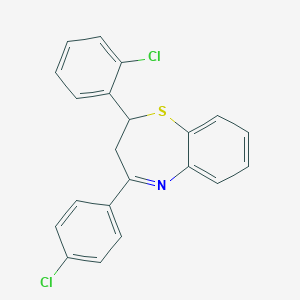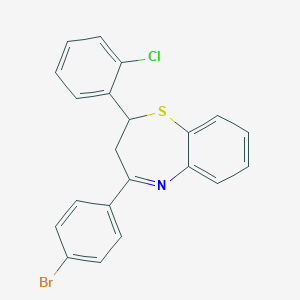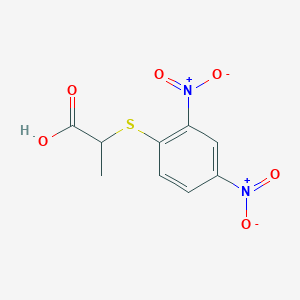
3-(4-bromophenyl)-2H-1,4-benzothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-2H-1,4-benzothiazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzothiazine derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 3-(4-bromophenyl)-2H-1,4-benzothiazine is not fully understood, but it is believed to involve interactions with various molecular targets in the body. Benzothiazine derivatives have been reported to interact with receptors such as dopamine, serotonin, and adenosine receptors, as well as enzymes such as monoamine oxidase and phosphodiesterase. These interactions could lead to changes in neurotransmitter levels, signal transduction pathways, and gene expression, which could ultimately affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromophenyl)-2H-1,4-benzothiazine have not been extensively studied. However, benzothiazine derivatives have been reported to exhibit various biological activities such as antimicrobial, antitumor, anti-inflammatory, and analgesic effects. These effects could be attributed to the interactions with molecular targets such as receptors and enzymes, which could lead to changes in neurotransmitter levels, signal transduction pathways, and gene expression.
実験室実験の利点と制限
The advantages of using 3-(4-bromophenyl)-2H-1,4-benzothiazine in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its diverse biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its lack of specificity towards molecular targets.
将来の方向性
There are several future directions for the research on 3-(4-bromophenyl)-2H-1,4-benzothiazine. Firstly, more studies are needed to elucidate the mechanism of action of this compound and its interactions with molecular targets. Secondly, the potential applications of this compound in medicinal chemistry, pharmacology, and materials science should be further explored. Thirdly, the synthesis of novel benzothiazine derivatives with improved properties should be investigated. Lastly, the toxicity and safety of this compound should be thoroughly evaluated to determine its potential for clinical use.
合成法
The synthesis of 3-(4-bromophenyl)-2H-1,4-benzothiazine involves the condensation of 4-bromoaniline and 2-cyanobenzenethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom in 4-bromoaniline with the thiol group in 2-cyanobenzenethiol, followed by cyclization to form the benzothiazine ring. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
3-(4-bromophenyl)-2H-1,4-benzothiazine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, benzothiazine derivatives have been reported to exhibit a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and analgesic effects. In pharmacology, benzothiazine derivatives have been studied for their interactions with various receptors and enzymes, which could lead to the development of novel drugs. In materials science, benzothiazine derivatives have been investigated for their optical and electronic properties, which could be useful in the development of organic semiconductors and sensors.
特性
製品名 |
3-(4-bromophenyl)-2H-1,4-benzothiazine |
|---|---|
分子式 |
C14H10BrNS |
分子量 |
304.21 g/mol |
IUPAC名 |
3-(4-bromophenyl)-2H-1,4-benzothiazine |
InChI |
InChI=1S/C14H10BrNS/c15-11-7-5-10(6-8-11)13-9-17-14-4-2-1-3-12(14)16-13/h1-8H,9H2 |
InChIキー |
APQFMGFLOSZLSR-UHFFFAOYSA-N |
SMILES |
C1C(=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Br |
正規SMILES |
C1C(=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)

![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)

![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)


![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)


![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)
